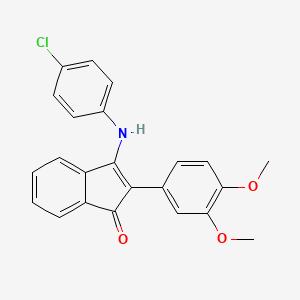
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It belongs to the pesticide nitropyridine group of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular formula of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is C7H5ClF3N .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine has a molecular weight of 195.57 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines, including “6-Chloro-2-methyl-3-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines also find applications in the pharmaceutical industry . Several derivatives are used in the production of pharmaceutical and veterinary products . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Active Ingredients
“6-Chloro-2-methyl-3-(trifluoromethyl)pyridine” can be used as a key intermediate for the synthesis of active ingredients in various industries . For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
Materials Science
This compound can also be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridines . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit diverse biological activities, which are thought to be due to their interaction with various biological targets .
Biochemical Pathways
Tfmps are known to be involved in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Tfmps are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine. For instance, the compound’s reactivity may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and light exposure .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-methyl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARZNTDIFKFZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)

![1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2753157.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)
![3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2753164.png)

![N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2753166.png)
![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)




![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)